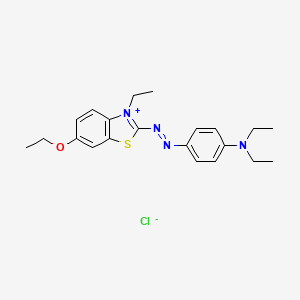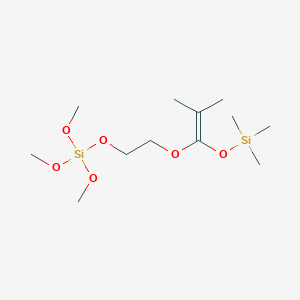
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is a silicon-based organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trimethylsiloxy groups, which impart distinct reactivity and stability. It is widely used in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene typically involves the reaction of 2-trimethylsilylethanol with appropriate reagents under controlled conditions. One common method includes the use of 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reagents and maintain the required reaction environment.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene has numerous applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This compound can be selectively deprotected under mild conditions using reagents like tetrabutylammonium fluoride .
Comparison with Similar Compounds
1,2-Bis(trimethylsiloxy)ethane: Another silicon-based compound used for similar protective purposes.
2-(Trimethylsilyl)ethoxymethyl chloride: Used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: 1-(2-Trimethylsiloxyethoxy)-1-trimethylsiloxy-2-methylpropene is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to undergo selective reactions makes it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C12H28O6Si2 |
|---|---|
Molecular Weight |
324.52 g/mol |
IUPAC Name |
trimethyl 2-(2-methyl-1-trimethylsilyloxyprop-1-enoxy)ethyl silicate |
InChI |
InChI=1S/C12H28O6Si2/c1-11(2)12(18-19(6,7)8)16-9-10-17-20(13-3,14-4)15-5/h9-10H2,1-8H3 |
InChI Key |
JQYDWNAPZWQTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(OCCO[Si](OC)(OC)OC)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
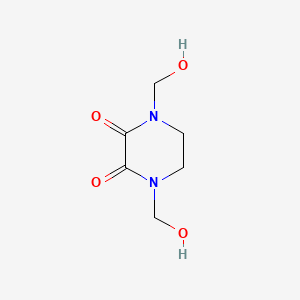
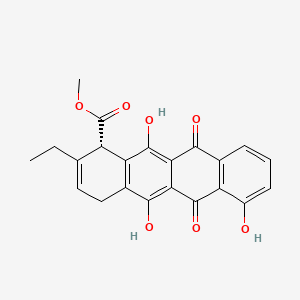
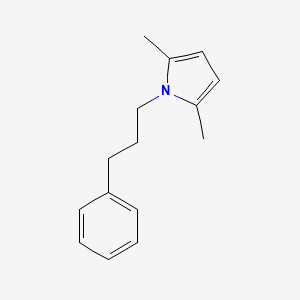
![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
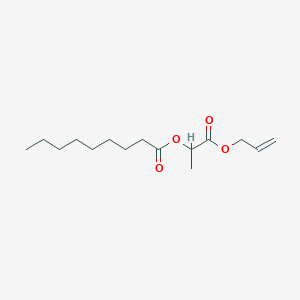
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

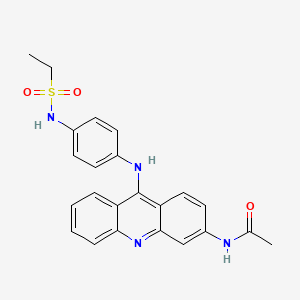
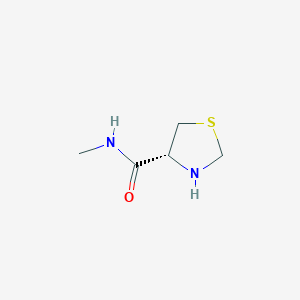
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
